molecular formula C6H3BrN2O B1272960 5-Bromo-2,1,3-benzoxadiazole CAS No. 51376-06-8

5-Bromo-2,1,3-benzoxadiazole

Cat. No. B1272960
CAS RN: 51376-06-8
M. Wt: 199 g/mol
InChI Key: ZWDFFESFCIACQC-UHFFFAOYSA-N
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Description

5-Bromo-2,1,3-benzoxadiazole is a compound that is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The presence of a bromine atom at the 5-position of the oxadiazole ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential for further functionalization.

Synthesis Analysis

The synthesis of 5-bromo-1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides with carbon disulfide or other reagents to form the oxadiazole ring. For instance, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with an overall yield of 20% . Similarly, 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole was synthesized from 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine, with a dehydration reaction yield of 53.2% .

Molecular Structure Analysis

The molecular structure of 5-bromo-1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted with various functional groups. The molecular structure of these compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was confirmed by single crystal X-ray diffraction and other spectroscopic methods .

Chemical Reactions Analysis

5-Bromo-1,3,4-oxadiazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. These reactions can include nucleophilic substitution of the bromine atom, cyclization to form different heterocyclic systems, and interactions with biological targets. For instance, 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones were prepared and reacted with secondary alkylamines to give amino derivatives, while primary alkylamines induced a cyclic transformation to give 1-acylamino-3-alkylimidazolidin-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring. These properties include solubility, melting point, and stability, which are important for their practical applications. The stability of these compounds can be investigated using computational methods such as density functional theory (DFT) and molecular dynamics (MD) simulations, as was done for 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole . The spectral properties, such as UV and fluorescence, are also crucial for their potential use in electroluminescent materials .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 5-Bromo-2,1,3-benzoxadiazole derivatives can be synthesized through reactions involving dibromo-2,1,3-benzoxadiazole with phenols or arenelthiols. These processes yield various substituted benzoxadiazoles (Kuznetsova et al., 2013).

Biological and Pharmacological Research

  • Anti-Tumor Activities : Compounds derived from benzothiazoles, which include 5-Bromo-2,1,3-benzoxadiazole structures, have shown inhibitory activities against breast cancer cell lines (Shi et al., 1996).
  • Larvicidal Activity : 5-Bromo-2,1,3-benzoxadiazole analogues have been studied for larvicidal activities, particularly against Culex quinquefasciatus mosquitoes, demonstrating potential in pest control (Santhanalakshmi et al., 2022).
  • Antimicrobial Properties : Novel derivatives containing the 5-Bromo-2,1,3-benzoxadiazole moiety have been synthesized and shown significant antibacterial and antifungal activities (Lamani et al., 2009).

Material Science and Electronics

  • Electrochemical Applications : Benzooxadiazole derivatives, including 5-Bromo-2,1,3-benzoxadiazole, have been synthesized for applications in electrochemical devices. Their electronic properties make them suitable candidates for electrochromic devices (Goker et al., 2014).

Analytical Chemistry

  • Fluorescent Probes : A derivative of 5-Bromo-2,1,3-benzoxadiazole has been used to develop sensitive and specific chemodosimeters for detecting mercury ions, indicating its application in environmental monitoring and biosensing (Chen et al., 2012).

Safety And Hazards

5-Bromo-2,1,3-benzoxadiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDFFESFCIACQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379966
Record name 5-bromo-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,1,3-benzoxadiazole

CAS RN

51376-06-8
Record name 5-bromo-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,1,3-benzoxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromobenzo[c][1,2,5]oxadiazole 1-oxide (6.0 g, 28.436 mmol) in ethanol (60 mL) was added triethyl phosphite (6.2 mL, 34.123 mmol) at RT under an inert atmosphere. The reaction mixture was then heated at 60° C. for 1 h., cooled to RT, diluted with hexane (100 mL) and stirred for 10 min. The precipitated solid was filtered off and the filtrate was concentrated in vacuo to obtain the crude product. The crude material was purified via silica gel column chromatography to afford 5-bromobenzo[c][1,2,5]oxadiazole (4.0 g, 71%) as a light yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,1,3-benzoxadiazole
Reactant of Route 2
5-Bromo-2,1,3-benzoxadiazole
Reactant of Route 3
5-Bromo-2,1,3-benzoxadiazole
Reactant of Route 4
5-Bromo-2,1,3-benzoxadiazole
Reactant of Route 5
5-Bromo-2,1,3-benzoxadiazole
Reactant of Route 6
5-Bromo-2,1,3-benzoxadiazole

Citations

For This Compound
5
Citations
PW Manley, M Acemoglu, W Marterer… - … process research & …, 2003 - ACS Publications
5-[2-Methoxy-5-(4-pyridinyl)phenyl]-2,1,3-benzoxadiazole (PDE472) is a selective inhibitor of the phosphodiesterase PDE4D isoenzyme, which is a recognised drug target for the …
Number of citations: 84 pubs.acs.org
A Kozlova, L Thabault, N Dauguet, M Deskeuvre… - European Journal of …, 2022 - Elsevier
Selenium is an underexplored element that can be used for bioisosteric replacement of lower molecular weight chalcogens such as oxygen and sulfur. More studies regarding the …
Number of citations: 7 www.sciencedirect.com
E Colacino, J Martinez, F Lamaty - Modern Tools for the …, 2012 - Wiley Online Library
The palladium-catalyzed cross-coupling reaction of an organometal with an organic electrophile (Scheme 2.1) has become one of the most efficient ways to construct carbon–carbon …
Number of citations: 4 onlinelibrary.wiley.com
M Smietana, JJ Vasseur, J Cossy… - Modern Tools for the …, 2012 - Wiley Online Library
As evidenced by the previous chapters, the development of powerful synthetic tools has shaped the way chemists tackle the synthesis of complex bioactives. The developments brought …
Number of citations: 3 onlinelibrary.wiley.com
AA Vasil'ev, MI Struchkova, AB Sheremetev… - Russian Chemical …, 2011 - Springer
The palladium-catalyzed cross-coupling reactions of 3-[bromo(het)aryl]furazans and bromobenzofurazans with arylboronic acids afford target biaryls in good yields. 3-Bromo-4-…
Number of citations: 9 link.springer.com

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